molecular formula C16H17NO2 B1441495 6-(Piperidin-1-ylcarbonyl)-2-naphthol CAS No. 871121-70-9

6-(Piperidin-1-ylcarbonyl)-2-naphthol

Cat. No.: B1441495
CAS No.: 871121-70-9
M. Wt: 255.31 g/mol
InChI Key: ZMVRCRWYHYATFT-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylcarbonyl)-2-naphthol is a chemical compound that features a naphthol core substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with piperidine and a carbonylating agent. One common method is the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of safer carbonylating agents, such as diphosgene, is preferred to minimize the risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-1-ylcarbonyl)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthol ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Piperidin-1-ylcarbonyl)-2-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The naphthol core can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 6-(Morpholin-4-ylcarbonyl)-2-naphthol
  • 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
  • 6-(Piperazin-1-ylcarbonyl)-2-naphthol

Comparison: 6-(Piperidin-1-ylcarbonyl)-2-naphthol is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

(6-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-7-6-12-10-14(5-4-13(12)11-15)16(19)17-8-2-1-3-9-17/h4-7,10-11,18H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVRCRWYHYATFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.5 g (0.003 mol) 6-hydroxy-2-naphtoic acid, 1.2 g (0.003 mol) 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 2.3 ml (0.013 mol) N-ethyldiisopropylamine and 0.29 ml (0.030 mol) piperidine in 10 ml DMF was stirred for 16 h at room temperature. The mixture was concentrated to dryness and 50 ml ethyl acetate, 30 ml water and 20 ml NaHCO3 aq. (10%) was added. The aqueous phase was extracted with 50 ml ethyl acetate and the combined organic layers were purified with column chromatography on silica. The product fractions were concentrated to dryness and titurated twice with 20 ml diethyl ether/heptane 1/1. The residue was dried under vacuum at 50° C. to yield 0.58 g (0.0227 mmol; 85%) of the title compound as light brown solid. MS (m/e): 254.3 (MH−, 100%)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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